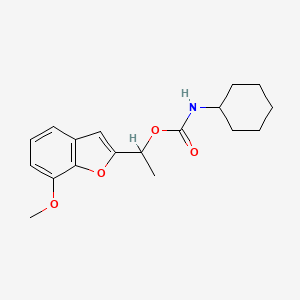

![molecular formula C12H14N4O B2459162 8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034375-43-2](/img/structure/B2459162.png)

8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

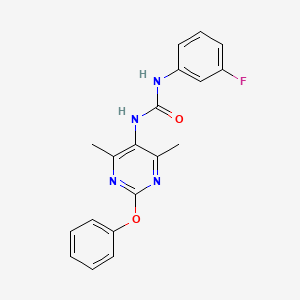

“8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one”, also known as MPP, is a heterocyclic compound that exhibits a wide range of chemical and biological properties. It has been identified as a privileged structure for the inhibition of ATP-dependent kinases .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis

The molecular formula of “8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one” is C12H14N4O. The structure of this compound is based on the pyrido[2,3-d]pyrimidin-7-one template .Chemical Reactions Analysis

The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Physical And Chemical Properties Analysis

The molecular weight of “8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one” is 230.271.Scientific Research Applications

Phosphodiesterase Inhibition

- Derivatives of 8H-Pyrido[2,3-d]pyrimidin-7-one have shown potent inhibitory activities as selective phosphodiesterase 5 (PDE5) inhibitors. These compounds exhibit high selectivity over PDE6 and have potential relaxant effects on isolated rabbit corpus cavernosum (Sakamoto et al., 2015).

Biomedical Applications

- Pyrido[2,3-d]pyrimidines are privileged heterocyclic scaffolds that provide ligands for several receptors in the body. Their similarity to nitrogen bases in DNA and RNA makes them of particular interest for biomedical applications (Jubete et al., 2019).

Plant Growth Stimulation

- Derivatives of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one have shown pronounced plant growth stimulating effects (Pivazyan et al., 2019).

Cognitive Disorder Treatment

- Compounds like PF-04447943, a novel PDE9A inhibitor with a pyrido[2,3-d]pyrimidin-4-one structure, have been identified for the treatment of cognitive disorders. This compound shows procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein transgenic mouse model (Verhoest et al., 2012).

Tyrosine Kinase Inhibition

- Pyrido[2,3-d]pyrimidin-7(8H)-ones are explored for their potential as tyrosine kinase inhibitors, particularly as ZAP-70 inhibitors. Their structural diversity allows for synthesis of various biologically active compounds (Masip et al., 2021).

Angiotensin II Antagonism

- Pyrido[2,3-d]pyrimidine derivatives have been synthesized and tested for their efficacy in antagonizing angiotensin II. These compounds have shown promising results in receptor binding assays and in blocking angiotensin II pressor response in animal models (Ellingboe et al., 1994).

Anticancer Activity

- Substituted pyrido[2,3-d]pyrimidines have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines. These compounds have shown significant inhibitory activities and potential as multitargeted kinase inhibitors (Elzahabi et al., 2018).

Future Directions

properties

IUPAC Name |

8-methyl-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-15-10(17)5-4-9-11(15)13-8-14-12(9)16-6-2-3-7-16/h4-5,8H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQLCZOITHROEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC2=C1N=CN=C2N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

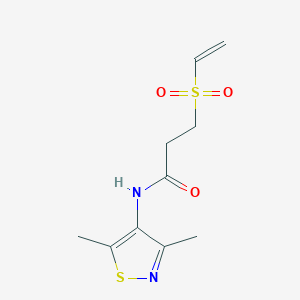

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B2459082.png)

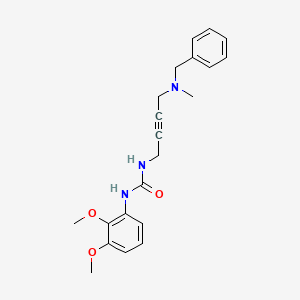

![N-benzyl-N-(cyanomethyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2459083.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one](/img/structure/B2459085.png)

![3-(Benzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2459086.png)

![1-[4-(2-Hydroxyethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2459087.png)

![[(2-Fluorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2459088.png)

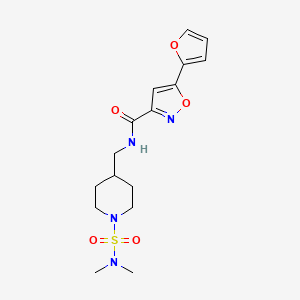

![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2459090.png)